molecular formula C16H15NO3 B598892 (R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol CAS No. 179930-11-1

(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol

Cat. No.: B598892
CAS No.: 179930-11-1
M. Wt: 269.3
InChI Key: FJEYOSFEAJTKGM-AWEZNQCLSA-N
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Description

(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring, a phenylethanol moiety, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Imine Formation: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate amine to form the imine linkage. This step often requires the use of dehydrating agents such as molecular sieves or anhydrous conditions to drive the reaction to completion.

    Addition of the Phenylethanol Moiety: The final step involves the addition of the phenylethanol group, which can be introduced through a nucleophilic addition reaction using a Grignard reagent or organolithium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the phenylethanol moiety can undergo oxidation to form the corresponding ketone.

    Reduction: The imine linkage can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Chemical Sensors: Potential use in the development of sensors for detecting specific analytes.

Comparison with Similar Compounds

Similar Compounds

    (R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethylamine: Similar structure but with an amine instead of an alcohol.

    (R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylpropanol: Similar structure but with a propanol moiety.

Uniqueness

(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol is unique due to the presence of both the benzo[d][1,3]dioxole ring and the phenylethanol moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

(2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-10-14(13-4-2-1-3-5-13)17-9-12-6-7-15-16(8-12)20-11-19-15/h1-9,14,18H,10-11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEYOSFEAJTKGM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C=N[C@@H](CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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